Dexomethasone

Catalog No.
S14623473
CAS No.
M.F
C22H29FO5
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexomethasone

Product Name

Dexomethasone

IUPAC Name

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1

InChI Key

UREBDLICKHMUKA-FTVYNBIVSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

Dexamethasone is a synthetic glucocorticoid, primarily used for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, specifically known as 1-dehydro-9α-fluoro-16α-methylhydrocortisone. Dexamethasone exhibits a high affinity for the glucocorticoid receptor, being approximately 25 times more potent than hydrocortisone. Its chemical formula is C22H29FO5C_{22}H_{29}FO_5, and it is characterized by its minimal mineralocorticoid activity, making it particularly effective in treating various inflammatory conditions without significant effects on electrolyte balance .

Dexamethasone undergoes several chemical transformations, primarily involving hydroxylation and dehydrogenation. It can be metabolized by cytochrome P450 enzymes, notably CYP3A4, which hydroxylates dexamethasone to form 6α- and 6β-hydroxydexamethasone. Additionally, dexamethasone can be reversibly converted to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2. The degradation of dexamethasone in aqueous solutions has been studied, revealing that hydroxyl radicals play a crucial role in its breakdown through advanced oxidation processes .

As a potent glucocorticoid, dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to a cascade of biological responses. It suppresses the migration of neutrophils, decreases lymphocyte proliferation, and stabilizes lysosomal membranes. Dexamethasone also inhibits the production of pro-inflammatory cytokines and enhances the levels of surfactant in the lungs, contributing to its therapeutic effects in conditions like asthma and COVID-19 . Its pharmacokinetics indicate a rapid absorption with a median time to peak concentration of about one hour and a half-life ranging from four to six hours .

The synthesis of dexamethasone involves several key steps:

  • Dehydration: Starting with 16β-methylprednisolone acetate, it is dehydrated to form the 9,11-dehydro derivative.
  • Bromination: This derivative is reacted with hypobromite (e.g., basic N-bromosuccinimide) to produce the 9α-bromo-11β-hydrin derivative.
  • Epoxidation: The brominated compound undergoes ring closure to form an epoxide.
  • Ring Opening: Finally, treatment with hydrogen fluoride in tetrahydrofuran yields dexamethasone .

Dexamethasone is widely used in clinical settings for various applications:

  • Anti-inflammatory Treatment: It is effective in managing conditions like arthritis, allergies, and skin disorders.
  • Immunosuppressive Therapy: Used in organ transplantation and autoimmune diseases.
  • Chemotherapy: Dexamethasone is employed as an adjunct therapy in hematological malignancies such as multiple myeloma.
  • COVID-19 Management: It has been shown to reduce mortality in severe cases by mitigating hyperinflammatory responses .

Dexamethasone interacts with several medications and biological systems:

  • Drug Interactions: It may enhance the effects of anticoagulants or reduce the efficacy of vaccines due to its immunosuppressive properties.
  • Biological Interactions: Dexamethasone's metabolism can be altered by other drugs that affect CYP3A4 activity, leading to increased or decreased plasma concentrations .

Studies have also indicated that dexamethasone can impact the pharmacodynamics of other drugs used concurrently, necessitating careful monitoring during co-administration.

Dexamethasone shares structural and functional similarities with several other corticosteroids. Here are some notable comparisons:

Compound NamePotency (Relative)Mineralocorticoid ActivityUnique Features
HydrocortisoneBaselineHighNatural corticosteroid
BetamethasoneSimilarLowSlightly different methyl group position
PrednisoloneModerateModerateCommonly used for anti-inflammatory effects
MethylprednisoloneHigherModerateOften used in acute exacerbations

Dexamethasone's unique profile lies in its high potency as a glucocorticoid with minimal mineralocorticoid effects, making it particularly suitable for conditions requiring strong anti-inflammatory action without significant fluid retention .

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

392.19990218 g/mol

Monoisotopic Mass

392.19990218 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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